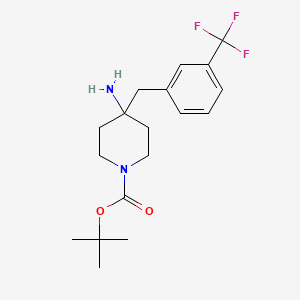

3-(4-methoxybenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

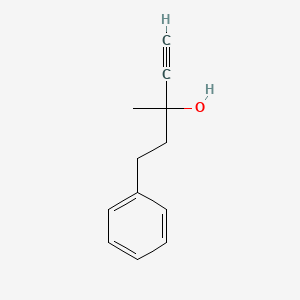

3-(4-methoxybenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H20N4O4 and its molecular weight is 440.459. The purity is usually 95%.

BenchChem offers high-quality 3-(4-methoxybenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-methoxybenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticancer Activity

PTQ has shown promise as an anticancer agent due to its ability to inhibit specific signaling pathways involved in cancer cell proliferation and survival. Researchers have investigated PTQ’s impact on various cancer types, including breast, lung, and colon cancers. Mechanistic studies reveal that PTQ interferes with cell cycle progression, induces apoptosis, and suppresses tumor growth. Further exploration of its molecular targets and clinical trials are ongoing .

Anti-inflammatory Properties

Inflammation plays a crucial role in various diseases, from autoimmune disorders to cardiovascular conditions. PTQ exhibits anti-inflammatory effects by modulating key inflammatory mediators, such as cytokines and enzymes. Researchers have explored its potential in alleviating conditions like rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis. Preclinical studies suggest that PTQ may attenuate inflammation by inhibiting NF-κB signaling and COX-2 expression .

Neuroprotection and Cognitive Enhancement

PTQ’s quinazoline scaffold has drawn interest in the field of neuropharmacology. It demonstrates neuroprotective effects against oxidative stress, excitotoxicity, and neuroinflammation. Additionally, PTQ enhances cognitive function by promoting synaptic plasticity and improving memory. Researchers are investigating its potential in treating neurodegenerative disorders like Alzheimer’s disease and Parkinson’s disease .

Antimicrobial Activity

PTQ exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and parasites. Its mechanism involves disrupting cell membranes, inhibiting essential enzymes, and interfering with DNA replication. Researchers have explored PTQ as a potential alternative to existing antibiotics, especially in the context of drug-resistant pathogens. Further studies are needed to optimize its efficacy and safety .

Antiviral Potential

Emerging evidence suggests that PTQ may possess antiviral properties. It has demonstrated inhibitory effects against RNA viruses, including influenza and hepatitis C virus. PTQ interferes with viral entry, replication, and assembly. Ongoing research aims to uncover its full antiviral spectrum and evaluate its clinical relevance .

Photophysical Applications

Beyond its biological activities, PTQ’s photophysical properties make it intriguing for optoelectronic applications. Its fluorescence properties allow for sensitive detection of analytes, making it useful in biosensors and imaging techniques. Researchers explore PTQ-based materials for organic light-emitting diodes (OLEDs) and solar cells. The design of novel PTQ derivatives enhances their performance in these applications .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-methoxybenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione involves the condensation of 4-methoxybenzaldehyde with 2-aminobenzoic acid to form 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione. This intermediate is then reacted with p-tolyl hydrazine and acetic anhydride to form 3-(4-methoxybenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione.", "Starting Materials": [ "4-methoxybenzaldehyde", "2-aminobenzoic acid", "p-tolyl hydrazine", "acetic anhydride", "sodium acetate", "sulfuric acid", "ethanol", "chloroform" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with 2-aminobenzoic acid in the presence of sulfuric acid and ethanol to form 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione.", "Step 2: Reaction of 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione with p-tolyl hydrazine and acetic anhydride in the presence of sodium acetate and chloroform to form 3-(4-methoxybenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione." ] } | |

Numéro CAS |

1207008-61-4 |

Nom du produit |

3-(4-methoxybenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione |

Formule moléculaire |

C25H20N4O4 |

Poids moléculaire |

440.459 |

Nom IUPAC |

3-[(4-methoxyphenyl)methyl]-7-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C25H20N4O4/c1-15-3-7-17(8-4-15)22-27-23(33-28-22)18-9-12-20-21(13-18)26-25(31)29(24(20)30)14-16-5-10-19(32-2)11-6-16/h3-13H,14H2,1-2H3,(H,26,31) |

Clé InChI |

YHWSCTSFFXVLTJ-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)OC |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-3-phenylprop-2-enamide](/img/structure/B2514309.png)

![N-[(2-chlorophenyl)(cyano)methyl]-2-(methoxymethyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2514311.png)

![ethyl 3-(3-chlorophenyl)-5-(4-(N,N-dimethylsulfamoyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2514315.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2514316.png)

![3-allyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2514318.png)

![N-(4-chlorophenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2514320.png)

![2,4-Dibromo-6-{[(4-fluorobenzyl)imino]methyl}benzenol](/img/structure/B2514322.png)

![5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2514323.png)

![4-(4-(4-fluorophenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2514326.png)